Cas no 4612-28-6 (1,3-benzenediboronicacid)

1,3-Benzenediboronic acid (CAS 4612-26-4) is a diboronic acid derivative featuring two boronic acid functional groups positioned at the meta positions of a benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and conjugated systems. Its high purity and stability make it suitable for applications in pharmaceuticals, materials science, and agrochemical research. The meta-substitution pattern offers distinct reactivity compared to ortho- or para-isomers, facilitating selective bond formation in complex molecular architectures. It is commonly employed in the synthesis of advanced intermediates, metal-organic frameworks (MOFs), and functional polymers.
1,3-benzenediboronicacid structure
1,3-benzenediboronicacid structure
商品名:1,3-benzenediboronicacid
CAS番号:4612-28-6
MF:C6H8B2O4
メガワット:165.74732
MDL:MFCD03092915
CID:45204
PubChem ID:230477

1,3-benzenediboronicacid 化学的及び物理的性質

名前と識別子

    • 1,3-Benzenediboronic acid
    • 1,3-Phenylenediboronic acid
    • (3-boronophenyl)boronic acid
    • 1,3-Benzendibororic Acid
    • 1,3-benzenediboronicacid
    • SCHEMBL789866
    • 1,3-phenylenediboronicacid
    • m-phenylenebisboronic acid
    • FT-0647468
    • NSC25409
    • AKOS006222695
    • UXPAASVRXBULRG-UHFFFAOYSA-N
    • SY043336
    • [3-(DIHYDROXYBORANYL)PHENYL]BORONIC ACID
    • MFCD03092915
    • Boronic acid, 1,3-phenylenebis-
    • DTXSID10282315
    • A826993
    • m-phenylenediboronic acid
    • AMY939
    • 1,3-benzendiboronic acid
    • benzene-1,3-diyldiboronic acid
    • 4612-28-6
    • AS-15396
    • NSC-25409
    • CS-W010816
    • m-Benzenediboronic acid
    • AB13149
    • BBL104025
    • DB-009441
    • 3-(DIHYDROXYBORANYL)PHENYLBORONIC ACID
    • STL557839
    • MDL: MFCD03092915
    • インチ: 1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H
    • InChIKey: UXPAASVRXBULRG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)B(O)O)B(O)O

計算された属性

  • せいみつぶんしりょう: 166.06100
  • どういたいしつりょう: 166.061
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 80.9A^2

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.33
  • ゆうかいてん: >300°C
  • ふってん: 456.4℃ at 760 mmHg
  • フラッシュポイント: 229.8°C
  • 屈折率: 1.555
  • すいようせい: Slightly soluble in water.
  • PSA: 80.92000
  • LogP: -2.95380
  • ようかいせい: 自信がない

1,3-benzenediboronicacid セキュリティ情報

1,3-benzenediboronicacid 税関データ

  • 税関コード:29310095
  • 税関データ:

    中国税関コード:

    29310095

1,3-benzenediboronicacid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB146710-5 g
1,3-Benzenediboronic acid, 97%; .
4612-28-6 97%
5g
€221.90 2023-05-09
Chemenu
CM135705-5g
1,3-Phenylenediboronic acid
4612-28-6 95%+
5g
$84 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033079-10g
1,3-Phenylenediboronic acid
4612-28-6 98%
10g
¥481.00 2024-05-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803448-5g
1,3-Benzenediboronic acid
4612-28-6 97%
5g
¥734.00 2022-09-29
eNovation Chemicals LLC
D954592-25g
1,3-Benzenediboronic Acid
4612-28-6 97%
25g
$170 2024-06-07
TRC
B189503-100mg
1,3-Benzenediboronic acid
4612-28-6
100mg
$ 64.00 2023-04-19
TRC
B189503-250mg
1,3-Benzenediboronic acid
4612-28-6
250mg
$ 75.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803448-1g
1,3-Benzenediboronic acid
4612-28-6 97%
1g
¥194.00 2022-09-29
eNovation Chemicals LLC
D695940-5g
1,3-Benzenediboronic Acid
4612-28-6 97%
5g
$110 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0048-1G
1,3-benzenediboronicacid
4612-28-6 95%
1g
¥ 699.00 2023-04-13

1,3-benzenediboronicacid 合成方法

1,3-benzenediboronicacidに関する追加情報

Introduction to 1,3-benzenediboronic acid (CAS No. 4612-28-6)

1,3-benzenediboronic acid, with the chemical formula C₆H₄(B(OH)₂)₂, is a significant compound in the field of organic synthesis and pharmaceutical development. This borylated aromatic derivative has garnered considerable attention due to its versatile applications in cross-coupling reactions, drug discovery, and material science. The compound's unique structure, featuring two boronic acid groups attached to a benzene ring, makes it a valuable intermediate in the synthesis of complex molecules.

The CAS number 4612-28-6 provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community. As a key reagent in modern synthetic chemistry, 1,3-benzenediboronic acid plays a pivotal role in facilitating various transformations that are otherwise challenging to achieve. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, among others, has made it indispensable in the development of novel pharmaceuticals and advanced materials.

In recent years, the applications of 1,3-benzenediboronic acid have expanded significantly, particularly in the realm of medicinal chemistry. Researchers have leveraged its reactivity to develop innovative approaches for constructing biaryl structures, which are prevalent in many bioactive molecules. For instance, studies have demonstrated its utility in generating complex heterocyclic compounds that exhibit promising biological activities. These findings highlight the compound's potential as a building block for next-generation therapeutics.

The pharmaceutical industry has been particularly interested in 1,3-benzenediboronic acid due to its role in synthesizing small-molecule inhibitors targeting various disease pathways. Recent advancements in drug design have shown that borylated aromatic compounds can enhance binding affinity and selectivity when incorporated into drug candidates. For example, derivatives of 1,3-benzenediboronic acid have been explored as potential treatments for neurological disorders, where precise molecular interactions are crucial for efficacy.

Moreover, the material science applications of 1,3-benzenediboronic acid are increasingly being explored. Its incorporation into polymers and coatings has shown promise in developing materials with enhanced thermal stability and mechanical properties. These innovations underscore the compound's broad utility beyond traditional organic synthesis applications.

The synthesis of 1,3-benzenediboronic acid typically involves the borylation of a biphenyl precursor using boron-containing reagents under controlled conditions. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Such advancements are critical for meeting the growing demand for high-quality intermediates in pharmaceutical and specialty chemical manufacturing.

In conclusion, 1,3-benzenediboronic acid (CAS No. 4612-28-6) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role in facilitating cross-coupling reactions and its potential applications in drug discovery and material science highlight its significance as a research tool and industrial intermediate. As synthetic chemistry continues to evolve, the importance of 1,3-benzenediboronic acid is expected to grow even further.

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